

A Technical Guide to the Spectroscopic Data of 2-Fluoro-4-iodopyridine

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Compound of Interest

Compound Name: 2-Fluoro-4-iodopyridine

Cat. No.: B1312466

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **2-Fluoro-4-iodopyridine** (CAS No. 22282-70-8) is a halogenated pyridine derivative that serves as a versatile intermediate in medicinal chemistry and organic synthesis. [1] Its structure, featuring both an electron-withdrawing fluorine atom and a reactive iodine atom, makes it a valuable building block for creating complex pharmaceutical compounds and advanced materials.[2][3] Accurate structural elucidation and purity assessment are critical, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools for this purpose.

This guide provides a summary of the expected spectroscopic data for **2-Fluoro-4-iodopyridine**. While comprehensive, experimentally verified datasets for this specific compound are not readily available in public spectral databases, this document outlines the predicted values based on established principles of spectroscopy and data from analogous structures. It also includes detailed, generalized protocols for acquiring such data.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted NMR and IR spectroscopic data for **2-Fluoro-4-iodopyridine**. These values are estimated based on the known effects of substituents on pyridine rings and should be confirmed by experimental analysis.

Table 1: Predicted ^1H NMR Data for **2-Fluoro-4-iodopyridine**

Solvent: CDCl₃, Reference: TMS (δ 0.00)

Proton Position	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	7.30 - 7.50	Doublet of doublets (dd)	³ J(H,H) ≈ 5-6, ⁴ J(H,F) ≈ 2-3
H-5	7.10 - 7.30	Doublet of doublets (dd)	³ J(H,H) ≈ 5-6, ⁴ J(H,H) ≈ 1-2
H-6	8.00 - 8.20	Doublet (d)	³ J(H,H) ≈ 5-6

Table 2: Predicted ¹³C NMR Data for **2-Fluoro-4-iodopyridine**

Solvent: CDCl₃, Reference: TMS (δ 0.00)

Carbon Position	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity (Proton Decoupled)	Predicted ¹ J(C,F) (Hz)
C-2	162 - 166	Doublet (d)	230 - 250
C-3	120 - 125	Doublet (d)	~20-30
C-4	95 - 105	Singlet (s)	-
C-5	130 - 135	Doublet (d)	~3-5
C-6	150 - 154	Doublet (d)	~10-15

Table 3: Predicted FT-IR Absorption Data for **2-Fluoro-4-iodopyridine**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Bond Vibration
Aromatic C-H	3100 - 3000	Stretch
Aromatic C=C / C=N	1600 - 1450	Ring Stretch
C-F	1250 - 1100	Stretch
C-I	600 - 500	Stretch

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and IR spectra are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general procedure for obtaining ¹H and ¹³C NMR spectra of **2-Fluoro-4-iodopyridine**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of solid **2-Fluoro-4-iodopyridine**.
- Transfer the solid into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS).
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. Instrument Setup and Data Acquisition:

- The NMR spectra can be recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.^[4]
- Insert the sample into the spectrometer's probe.

- Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.
- For ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets (or doublets due to C-F coupling).[5] A wider spectral width (e.g., 0-220 ppm) is required.[6] Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ^1H and ^{13}C spectra.
- Integrate the signals in the ^1H spectrum and analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol details the use of the Attenuated Total Reflectance (ATR) technique, a common and convenient method for analyzing solid samples.

1. Instrument and Sample Preparation:

- Ensure the FT-IR spectrometer's ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.
- Place a small amount (1-2 mg) of solid **2-Fluoro-4-iodopyridine** directly onto the center of the ATR crystal.

2. Data Acquisition:

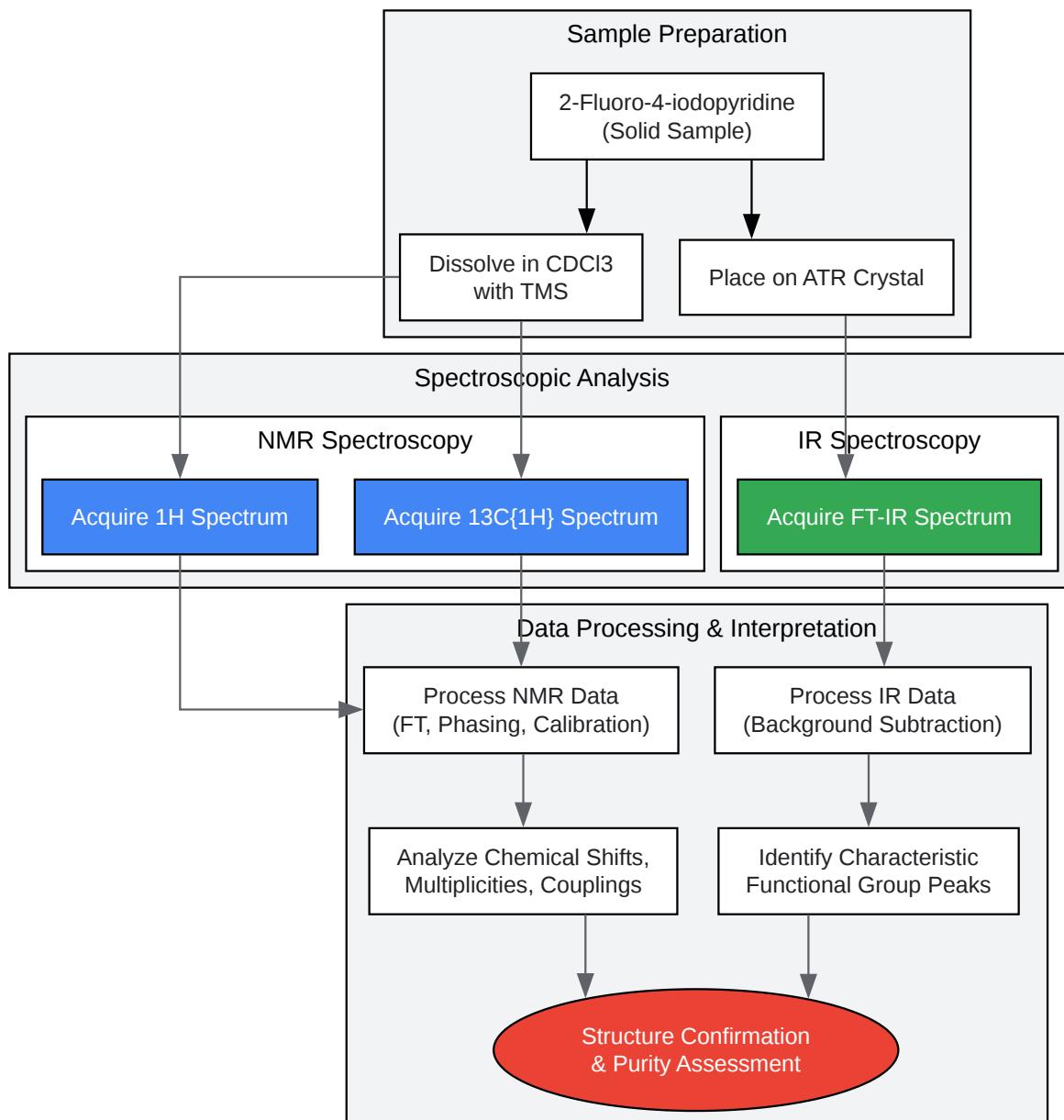
- Lower the ATR press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.
- Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a spectral range of 4000-400 cm^{-1} .

3. Data Processing:

- The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
- Identify and label the wavenumbers (in cm^{-1}) of the significant absorption peaks.

Mandatory Visualization

The logical workflow for the complete spectroscopic characterization of a chemical intermediate like **2-Fluoro-4-iodopyridine** is outlined below.

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Caption: Workflow for the spectroscopic analysis of **2-Fluoro-4-iodopyridine**.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 2-Fluoro-4-iodopyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1312466#spectroscopic-data-of-2-fluoro-4-iodopyridine-nmr-ir>]

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